2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride
Description
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a 3,4-dichlorophenyl substituent at the quinoline’s 2-position and a reactive carbonyl chloride group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its reactivity as an acylating agent enables its use in forming amides, esters, and other derivatives, particularly in drug discovery pipelines targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-12-6-5-9(7-13(12)18)15-8-11(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPZLLXXZINKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Multi-Component Reaction (MCR) Method
A highly efficient method uses a multi-component reaction involving:
- 3,4-dichlorobenzaldehyde
- Pyruvic acid
- An appropriate amine (e.g., 1-naphthylamine or aniline derivatives)
Catalyst: Ionically tagged magnetic nanoparticles with urea-thiazole sulfonic acid chloride functionalities (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) have been demonstrated to catalyze this reaction effectively under solvent-free conditions at 80 °C.
- Mix the aldehyde, pyruvic acid, and amine with 10 mg of the catalyst.
- Stir vigorously at 80 °C without solvent.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, add hot ethanol to dissolve products and unreacted materials.
- Separate catalyst magnetically.
- Purify the product by recrystallization from ethanol.
Yields: This method yields high purity 2-aryl-quinoline-4-carboxylic acids with short reaction times and catalyst recyclability.
Conversion to this compound
Chlorination Using Oxalyl Chloride
The acid chloride is prepared by reacting the quinoline-4-carboxylic acid derivative with oxalyl chloride under mild conditions:
- Reagents: Oxalyl chloride (excess), catalytic DMF
- Solvent: Anhydrous solvents such as dichloromethane or chloroform
- Temperature: 0 to 20 °C to control reaction rate and minimize side reactions
- Procedure: Slowly add oxalyl chloride to the acid in the presence of DMF, stirring at reduced temperature to form the acid chloride intermediate.
The reaction proceeds efficiently to yield the acid chloride, which can be isolated by removal of volatiles under reduced pressure.
Alternative Chlorinating Agents
Thionyl chloride (SOCl2) is also commonly used for acid chloride formation, although specific literature for this compound favors oxalyl chloride for better control and cleaner reactions.
Purification and Characterization
- The acid chloride product is typically purified by recrystallization or by distillation under reduced pressure.
- Characterization includes NMR, IR spectroscopy (notably the acyl chloride carbonyl stretch ~1800 cm⁻¹), and mass spectrometry.
- The product is sensitive to moisture and should be handled under inert atmosphere to prevent hydrolysis.
Summary Table of Preparation Conditions
Research Findings and Notes
- The use of magnetic nanoparticle catalysts allows for easy recovery and reuse, enhancing the sustainability of the synthesis.
- Solvent-free conditions reduce environmental impact and simplify the work-up.
- The acid chloride intermediate is crucial for further synthetic applications, such as amide bond formation.
- Reaction parameters such as temperature, catalyst loading, and reaction time have been optimized to maximize yield and minimize by-products.
- The chlorination step requires careful temperature control to avoid decomposition or side reactions.
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents such as ethanol or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmacological agent. Recent studies have indicated that derivatives of quinoline compounds exhibit significant biological activities, including anticancer properties. Specifically, compounds with a similar structure have shown effectiveness against various cancer types, including pancreatic cancer. The compound's ability to interact with specific biological targets makes it a candidate for further development into therapeutic agents.
Case Study: Anticancer Activity
A notable study demonstrated that quinoline derivatives can enhance the activity of SIRT6, a protein involved in cellular regulation and cancer progression. The research highlighted the compound's ability to improve pathological changes associated with cancer and its selective action against cancer cells in vitro and in vivo . This suggests that 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride may serve as a lead compound for developing new anticancer therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in various substitution reactions, making it valuable for creating diverse chemical entities.
Synthetic Routes
The synthesis of this compound often involves chlorination reactions where quinoline derivatives are reacted with chlorinating agents under controlled conditions. The resulting chlorinated products can be further modified to yield compounds with desired biological activities .
Applications in Research
The compound is also employed in proteomics research due to its ability to modify proteins and peptides through acylation reactions. This property is crucial for studying protein interactions and functions within biological systems.
Research Findings
Research indicates that quinoline derivatives like this compound can facilitate the study of protein dynamics and interactions, providing insights into cellular mechanisms and disease pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, making it useful in various biochemical assays and studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
A. 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride
- Structural Difference: An additional chloro group at the quinoline’s 8-position.
- However, steric hindrance may reduce reactivity in nucleophilic acyl substitutions compared to the non-8-chloro analogue .
B. 2-(4-(Dimethylamino)styryl)-6-substituted quinoline-4-carbonyl chlorides
- Structural Difference: Styryl (CH=CH-Ar) and dimethylamino (NMe₂) groups replace the dichlorophenyl moiety.
- Impact: The electron-donating dimethylamino group and conjugated styryl system reduce electrophilicity of the carbonyl chloride, slowing acylation reactions. These derivatives are more suited for optoelectronic applications due to extended π-conjugation .
C. 4-Chloro-2-phenylquinoline
- Structural Difference : Lacks the 4-carbonyl chloride group and 3,4-dichlorophenyl substituent.
- Impact: Reduced reactivity as a non-acylating agent. Primarily used as a building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) rather than acylations .
Comparison with Non-Quinoline Acyl Chlorides
A. 2-(3,4-Dichlorophenyl)acetyl chloride
- Structural Difference: Acetyl chloride replaces the quinoline-4-carbonyl group.
- Impact: Higher electrophilicity due to the absence of quinoline’s electron-withdrawing effects, making it more reactive in nucleophilic substitutions. However, lack of aromatic heterocycle limits applications in drug design .
B. 2,4-Dichlorobenzoyl chloride
- Structural Difference : Simple benzoyl chloride with 2,4-dichloro substitution.
- Impact: Lower steric hindrance and higher solubility in non-polar solvents compared to quinoline derivatives.
Physicochemical and Reactivity Data
Biological Activity
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H10Cl2N
- Molecular Weight : 285.15 g/mol
- CAS Number : 854863-97-1
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Quinoline Derivative : The initial step often includes the condensation of an appropriate aniline derivative with a carbonyl compound.
- Chlorination : The introduction of dichlorophenyl groups can be achieved through electrophilic aromatic substitution reactions.
- Conversion to Carbonyl Chloride : The final step involves the conversion of the resulting quinoline derivative into the carbonyl chloride form using reagents such as thionyl chloride.
Research indicates that compounds containing the quinoline scaffold exhibit various mechanisms of action:
- Antiparasitic Activity : Quinoline derivatives have shown effectiveness against Leishmania species, with studies revealing IC50 values ranging from 0.17 to 6.42 µM against intracellular amastigotes .
- Anticancer Activity : In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7, with IC50 values reported as low as 2.71 µM .
- Antibacterial Properties : Some quinoline derivatives have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus .
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antileishmanial | L. donovani | 0.17 - 6.42 | |
| Anticancer | MCF-7 | 2.71 - 6.18 | |
| Antibacterial | Staphylococcus aureus | Not specified |
Case Study 1: Antileishmanial Activity
A study evaluated various quinoline derivatives for their activity against Leishmania donovani. The most active compound exhibited an IC50 value of approximately 0.22 µM, indicating potent antileishmanial effects and a favorable selectivity index compared to standard treatments like miltefosine .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives based on the quinoline scaffold were synthesized and assessed for their cytotoxic effects on MCF-7 breast carcinoma cells. Compound 6h was particularly notable for its IC50 value of 0.22 µM against EGFR kinase, demonstrating significant potential as an anticancer agent by promoting apoptosis through upregulation of p53 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedländer quinoline synthesis, starting from 3,4-dichlorobenzaldehyde and an appropriate ketone precursor. Cyclization under acidic conditions (e.g., sulfuric acid) followed by chlorination of the 4-carboxylic acid group using thionyl chloride (SOCl₂) is typical . Optimization involves controlling reaction temperature (60–80°C for cyclization, reflux for chlorination) and using anhydrous conditions to prevent hydrolysis. Catalyst screening (e.g., Lewis acids like ZnCl₂) may improve yields. Purity is confirmed via HPLC (>95%) and NMR (characteristic peaks: quinoline C-H protons at δ 8.5–9.0 ppm, carbonyl chloride C=O at ~1700 cm⁻¹ in IR) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactive carbonyl chloride group, use inert atmosphere (N₂/Ar) and dry glassware to avoid hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors. Storage requires airtight containers under desiccation (e.g., molecular sieves) at 2–8°C to minimize degradation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : ¹H/¹³C NMR to confirm quinoline backbone and dichlorophenyl substituents (e.g., aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 350.97 for C₁₆H₈Cl₃NO).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity and detect hydrolyzed byproducts (e.g., carboxylic acid form) .
Advanced Research Questions
Q. What strategies mitigate instability of the carbonyl chloride group during long-term storage or under humid conditions?
- Methodological Answer : Stabilization methods include:
- Lyophilization : Freeze-drying the compound to remove residual moisture.
- Derivatization : Converting the carbonyl chloride to a stable ester (e.g., methyl ester via methanolysis) for storage, followed by rechlorination before use.
- Additives : Incorporating desiccants (e.g., silica gel) within storage vials.
Stability is monitored via periodic FT-IR to detect C=O shifts (hydrolysis to carboxylic acid reduces absorption intensity at ~1700 cm⁻¹) .
Q. How does the dichlorophenyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing Cl groups activate the quinoline ring for nucleophilic substitution. For Suzuki couplings:
- Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts with K₂CO₃ base in THF/water (3:1).
- Target the 4-carbonyl chloride for substitution with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
- Monitor reaction progress via TLC (hexane/EtOAc 4:1) and isolate products via column chromatography.
- The dichlorophenyl group may sterically hinder coupling; microwave-assisted synthesis (100°C, 30 min) can enhance efficiency .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The quinoline scaffold and Cl groups are key for π-π stacking and halogen bonding.
- QSAR Modeling : Correlate electronic parameters (Hammett σ values of Cl substituents) with inhibitory activity.
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water).
Experimental validation involves enzymatic assays (e.g., IC₅₀ determination via fluorescence quenching) .
Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?
- Methodological Answer :
- Oxidative Degradation : Exposure to H₂O₂/UV light cleaves the quinoline ring, forming chlorinated benzoic acids (identified via GC-MS).
- Photolysis : UV-Vis irradiation (254 nm) generates free radicals, leading to dechlorination (detectable via chloride ion-selective electrode).
- Mitigation : Add antioxidants (e.g., BHT) or store in amber vials to reduce photodegradation. LC-MS/MS tracks degradation products (e.g., m/z 167.0 for dichlorobenzoic acid) .
Contradictions in Evidence
- Synthetic Routes : While and suggest Friedländer synthesis, alternative methods (e.g., Pfitzinger reaction) may apply for quinoline derivatives but require validation for dichlorophenyl compatibility .
- Stability : emphasizes anhydrous storage, but notes potential esterification in alcoholic solvents, implying context-dependent handling protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
